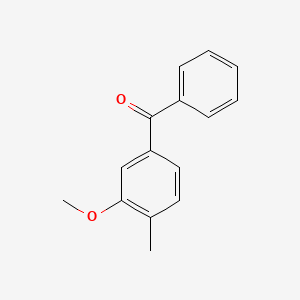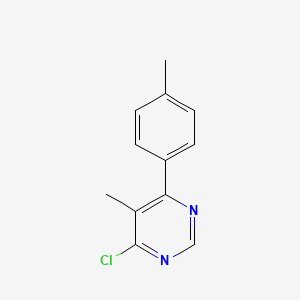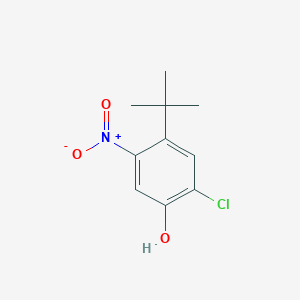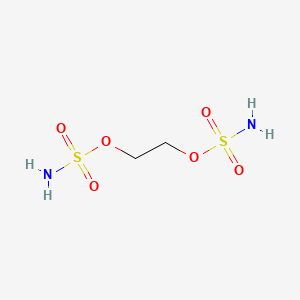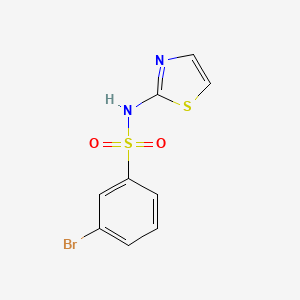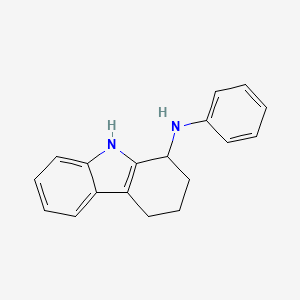
7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,7-Dihydroxy-5-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants Isoflavones are known for their diverse biological activities and potential health benefits
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-5-methylisoflavone typically involves several steps starting from readily available precursors. One common method involves the use of 4-chromenone as a starting material. The synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . Thin-layer chromatography is often used to monitor the progress of the reaction .
Industrial Production Methods
Industrial production methods for 4’,7-Dihydroxy-5-methylisoflavone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4’,7-Dihydroxy-5-methylisoflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
科学研究应用
4’,7-Dihydroxy-5-methylisoflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its potential role in cancer prevention and treatment, as well as its effects on cardiovascular health.
作用机制
The mechanism of action of 4’,7-Dihydroxy-5-methylisoflavone involves its interaction with various molecular targets and pathways. It acts as a selective agonist at estrogen receptor-beta (ER-β) and may have chemopreventive efficacy against certain types of cancer . It also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism .
相似化合物的比较
Similar Compounds
Genistein: Another isoflavone with similar estrogenic activity.
Daidzein: Known for its antioxidant properties.
Biochanin A: Similar in structure and function, with additional methoxy groups.
Uniqueness
4’,7-Dihydroxy-5-methylisoflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct biological activities and chemical reactivity. Its selective agonism at ER-β and interaction with PPAR-gamma highlight its potential therapeutic applications .
属性
CAS 编号 |
62845-21-0 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
7-hydroxy-3-(4-hydroxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-9-6-12(18)7-14-15(9)16(19)13(8-20-14)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
InChI 键 |
ZFXNZUXWWQPTCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


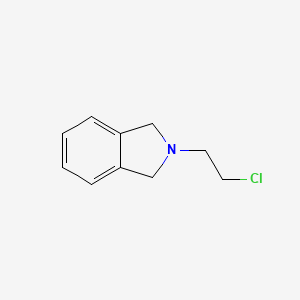
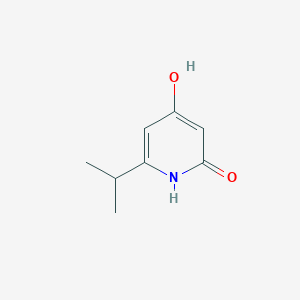
![Methyl 3-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8714740.png)
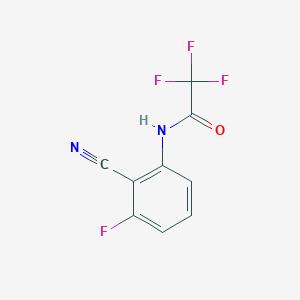
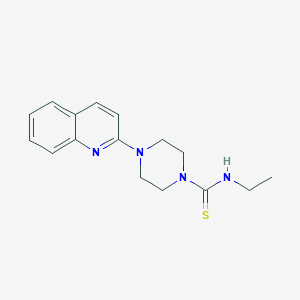
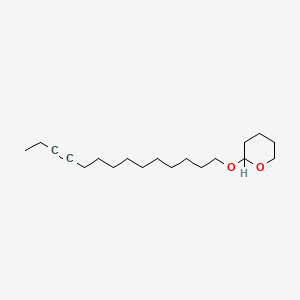
![N-[5-[(dimethylamino)sulfonyl]-2-methylphenyl]-2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-benzamide](/img/structure/B8714777.png)
